

MK-5108: A Comprehensive Technical Guide to its Target Protein Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of **MK-5108**, a potent and highly selective inhibitor of Aurora A kinase. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for professionals in the field of drug development and cancer research.

Core Target and Binding Affinity

MK-5108 is a small molecule inhibitor that demonstrates high-potency and selective binding to Aurora A kinase (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2] Overexpression of Aurora A is frequently observed in various human cancers, making it a compelling target for anticancer therapies.[1][2]

The inhibitory activity of **MK-5108** is characterized by its low nanomolar potency. In biochemical assays, **MK-5108** inhibits Aurora A activity with an IC50 value of 0.064 nM.[2][3][4][5][6] This inhibition occurs in an ATP-competitive manner, indicating that **MK-5108** binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[2][3]

A key feature of **MK-5108** is its remarkable selectivity for Aurora A over other members of the Aurora kinase family. It is approximately 220-fold more selective for Aurora A than for Aurora B and 190-fold more selective than for Aurora C.[2][3][4] Furthermore, when tested against a



panel of 233 different kinases, **MK-5108** demonstrated high selectivity, with only TrkA being inhibited with less than 100-fold selectivity.[2][4][5][6]

The potent and selective inhibition of Aurora A by **MK-5108** leads to the disruption of mitotic events, including centrosome maturation, spindle assembly, and chromosome alignment.[1][2] This ultimately results in G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[4][7]

Quantitative Binding Data

The following table summarizes the key quantitative data regarding the binding affinity of **MK-5108**.

Target Protein	Parameter	Value	Notes
Aurora A Kinase (AURKA)	IC50	0.064 nM	In vitro biochemical assay.[2][3][4][5][6]
Aurora B Kinase (AURKB)	Selectivity Fold	~220-fold	Compared to Aurora A.[2][3][4]
Aurora C Kinase (AURKC)	Selectivity Fold	~190-fold	Compared to Aurora A.[2][3][4]
TrkA	Selectivity Fold	<100-fold	The only other kinase inhibited with less than 100-fold selectivity in a panel of 233 kinases.[2][4] [5][6]

Experimental Protocols

The determination of **MK-5108**'s binding affinity and inhibitory activity relies on robust biochemical and cell-based assays. A representative experimental protocol for a biochemical kinase assay is detailed below.

Biochemical Kinase Assay for Aurora A Inhibition



Objective: To determine the in vitro inhibitory activity of MK-5108 against Aurora A kinase.

Materials:

- Recombinant human Aurora A kinase
- MK-5108 (test compound)
- ATP (Adenosine triphosphate)
- [y-33P]-ATP (radiolabeled ATP)
- Kemptide (a substrate peptide for Aurora A)
- Assay buffer (e.g., 50 mmol/L Tris-HCl, pH 7.4, 15 mmol/L Mg(OAc)₂, 0.2 mmol/L EDTA)
- 96-well filter plates
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a serial dilution of MK-5108 in an appropriate solvent (e.g., DMSO).
- Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, a fixed concentration of Kemptide, and the desired concentration of **MK-5108** or vehicle control.
- Enzyme Addition: Add recombinant Aurora A kinase to each well to initiate the reaction.
- Initiation of Phosphorylation: Add a mixture of ATP and [γ-³³P]-ATP to each well to start the kinase reaction. The final ATP concentration is typically kept close to the Km value for Aurora A.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 40 minutes) to allow for substrate phosphorylation.



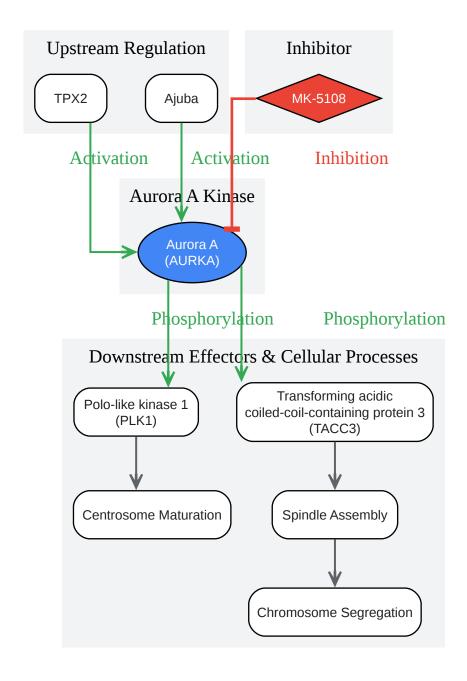
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Separation of Phosphorylated Substrate: Transfer the reaction mixture to a filter plate that captures the phosphorylated Kemptide. Wash the wells to remove unincorporated [γ-³³P]-ATP.
- Quantification: Measure the amount of incorporated radiolabel in each well using a scintillation counter.
- Data Analysis: The inhibitory activity of MK-5108 is determined by calculating the percentage
 of inhibition at each concentration compared to the vehicle control. The IC50 value is then
 determined by fitting the data to a dose-response curve.

To investigate the ATP-competitive nature of inhibition, this assay can be repeated with varying concentrations of ATP.[3] An increase in the apparent IC50 value of **MK-5108** with increasing ATP concentrations would confirm ATP-competitive inhibition.[3]

Signaling Pathway and Experimental Workflow

The interaction of **MK-5108** with Aurora A kinase initiates a cascade of events that disrupt the normal cell cycle. The following diagrams illustrate the Aurora A signaling pathway and a typical experimental workflow for evaluating the effects of **MK-5108**.

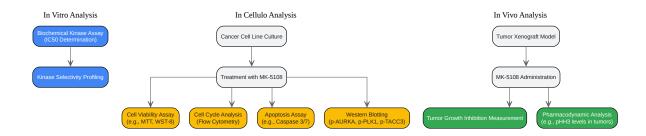




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Caption: Aurora A kinase signaling pathway and the inhibitory action of MK-5108.





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Caption: A typical experimental workflow for the preclinical evaluation of MK-5108.

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References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe MK-5108 | Chemical Probes Portal [chemicalprobes.org]
- 6. MK-5108 |CAS:1010085-13-8 Probechem Biochemicals [probechem.com]
- 7. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]



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